molecular formula C18H15Cl2N3O3S B4140389 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B4140389
M. Wt: 424.3 g/mol
InChI Key: URFRXCZEUNMYSM-UHFFFAOYSA-N
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with acetic anhydride to form N-acetyl-2-aminobenzothiazole. This intermediate is then reacted with 2,4-dichlorophenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given its ability to inhibit certain enzymes and pathways involved in these diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide can be compared with other benzothiazole derivatives, such as:

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound has similar anti-inflammatory and analgesic properties but differs

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S/c1-9(26-15-6-3-11(19)7-13(15)20)17(25)23-18-22-14-5-4-12(21-10(2)24)8-16(14)27-18/h3-9H,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFRXCZEUNMYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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